1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-methoxyethanone
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Overview
Description
1-{5-[(Furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-methoxyethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a furan ring, a triazole ring, and a methoxyethanone group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-methoxyethanone can be achieved through a series of chemical reactions involving the formation of the triazole ring and the subsequent attachment of the furan and methoxyethanone groups. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives under mild conditions . The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize the reaction time and yield .
Chemical Reactions Analysis
1-{5-[(Furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazole ring can undergo reduction to form dihydrotriazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole and furan rings make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-methoxyethanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The furan ring can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and furan-containing molecules. For example:
1,2,4-Triazole: A simple triazole ring without additional functional groups.
Furan-2-carboxamide: A furan derivative with an amide group.
Properties
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-11-14(21)20-16(17-10-13-8-5-9-23-13)18-15(19-20)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVCRJRIPVGCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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